2-(3-Ethylhexanoyl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

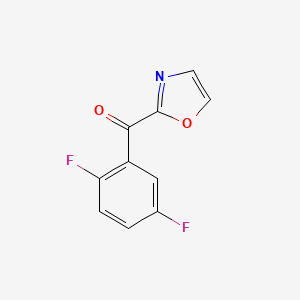

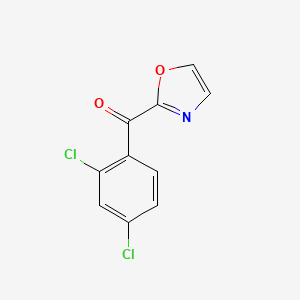

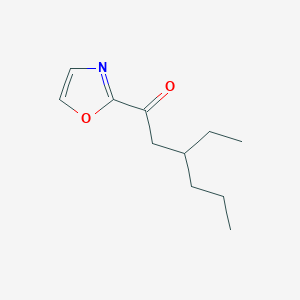

“2-(3-Ethylhexanoyl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It contains a five-membered heterocyclic ring known as an oxazole, which includes one nitrogen atom and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules, including “2-(3-Ethylhexanoyl)oxazole”, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies for preparing oxazole-based medicinal compounds due to its simplicity, easily obtained raw materials, and broad substrate applicability .Molecular Structure Analysis

The molecular structure of “2-(3-Ethylhexanoyl)oxazole” includes a total of 31 bonds, 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Oxazole .Chemical Reactions Analysis

Oxazole derivatives, including “2-(3-Ethylhexanoyl)oxazole”, have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Ethylhexanoyl)oxazole” is 195.26 g/mol . It has a topological polar surface area of 43.1 Ų, a heavy atom count of 14, and a complexity of 182 . It also has 6 rotatable bonds .科学研究应用

Oxazole-Based Medicinal Chemistry

Oxazole compounds exhibit versatile biological activities due to their ability to bind with enzymes and receptors in biological systems. They are active in areas including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, antiparasitic, antioxidative, and other biological activities, making them valuable in medicinal drug research (Zhang, Zhao, & Zhou, 2018).

Catalytic Synthesis

The catalytic synthesis of oxazoles, including 2-(3-Ethylhexanoyl)oxazole derivatives, is significant in medicinal chemistry. For instance, oxazol-2(3H)-one, a derivative, finds application in psychoactive ingredients, herbicides, enantioselective syntheses, and as building blocks in the synthesis of biologically active compounds (Boersch, Lutsenko, Merkul, Frank, & Mueller, 2016).

Anticancer Agents

Oxazole-based compounds, including 2-(3-Ethylhexanoyl)oxazole, have been explored for their potential as anticancer agents. Their structural and chemical diversity makes them a significant target for anti-cancer drug discovery (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).

Antibacterial Agents

Research into the antibacterial properties of oxazole derivatives has shown that these compounds can be effective against a range of bacterial infections. This includes novel compounds like oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Antihypertensive Properties

Certain phosphorylated oxazole (POD) derivatives, related to 2-(3-Ethylhexanoyl)oxazole, have been studied for their antihypertensive actions, showing promising results for the treatment of hypertension (Nizhenkovska, Matskevych, Golovchenko, & Golovchenko, 2020).

Marine-Derived Oxazole Alkaloids

Marine organisms are a significant source of 1,3-oxazole-containing alkaloids, which have been developed into therapeutic agents due to their diverse chemical structures and biological activities (Chen, Lv, Liu, Yu, Wang, & Zhang, 2021).

Metal-Free Synthesis

The transition-metal-free synthesis of oxazoles is important in drug discovery, offering a non-toxic, cost-effective method for the construction of the oxazole skeleton, essential in many pharmaceuticals (Ibrar, Khan, Abbas, Farooq, & Khan, 2016).

Antibacterial Activity and Molecular Docking

Oxazole-quinoxaline amine hybrids, related to 2-(3-Ethylhexanoyl)oxazole, demonstrate significant antibacterial properties and have been studied through molecular docking to understand their interaction with bacterial proteins (Keivanloo, Abbaspour, Sepehri, & Bakherad, 2020).

未来方向

Oxazole and its derivatives, including “2-(3-Ethylhexanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in recent research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHKQDUVYSDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642062 |

Source

|

| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethylhexanoyl)oxazole | |

CAS RN |

898759-35-8 |

Source

|

| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。